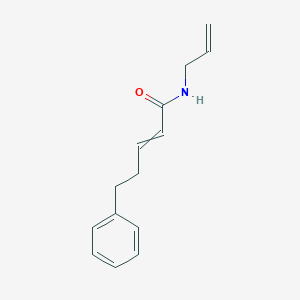![molecular formula C19H17BrN2O3 B12588329 Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- CAS No. 643752-98-1](/img/structure/B12588329.png)
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- is a compound with significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and has been studied for its ability to induce cell cycle arrest and apoptosis in cancer cells .
Vorbereitungsmethoden
The synthesis of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- involves several steps. One common method includes the reaction of 7-bromo-2-quinolinol with 4-(chloromethyl)phenol to form an intermediate, which is then reacted with N-methylpropanamide under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cell cycle regulation and apoptosis in various cell lines.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- involves its interaction with cellular targets to induce cell cycle arrest and apoptosis. The compound is known to inhibit cytokinesis, leading to the accumulation of polyploid cells. It also induces the expression of p21, a cyclin-dependent kinase inhibitor, and reduces the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL . These actions result in the activation of caspases and the induction of autophagy, ultimately leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- is similar to other quinoline derivatives, such as:
XK469 (2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid): This compound also induces cell cycle arrest and apoptosis but has a different halogen substituent (chlorine instead of bromine).
SH80 (2-{4-[(7-bromo-2-quinoxalinyl)oxy]phenoxy}propionic acid): This compound is structurally similar but has a quinoxaline ring instead of a quinoline ring.
The uniqueness of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- lies in its specific bromine substituent and quinoline ring, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
643752-98-1 |
|---|---|
Molekularformel |
C19H17BrN2O3 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]-N-methylpropanamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-12(19(23)21-2)24-15-6-8-16(9-7-15)25-18-10-4-13-3-5-14(20)11-17(13)22-18/h3-12H,1-2H3,(H,21,23) |
InChI-Schlüssel |
GAAFVVLEPZLETP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


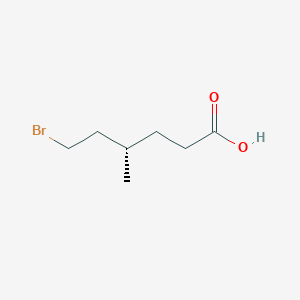
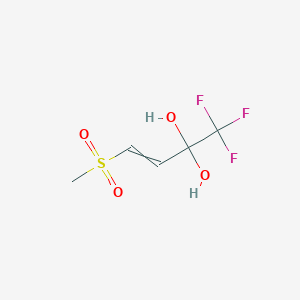
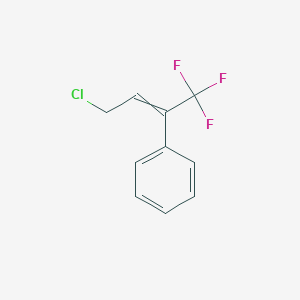
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)

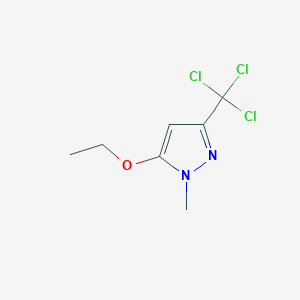
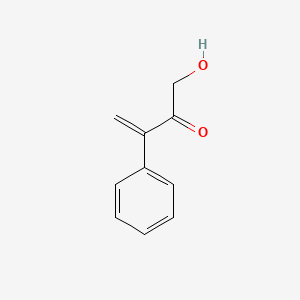
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)
